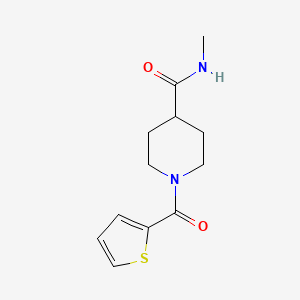

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-1-(thiophen-2-carbonyl)piperidin-4-carboxamid ist eine synthetische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie enthält einen Thiophenring, ein fünfgliedriger Ring mit Schwefel, und einen Piperidinring, ein sechsgliedriger Ring mit Stickstoff.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Methyl-1-(thiophen-2-carbonyl)piperidin-4-carboxamid beinhaltet typischerweise die Kondensation von Thiophen-2-carbonylchlorid mit N-Methylpiperidin-4-carboxamid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise mehrere Stunden bei Raumtemperatur gerührt, bis die Reaktion vollständig ist.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Synthese durch die Verwendung größerer Reaktoren und die Optimierung der Reaktionsbedingungen hochskaliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen für die Zugabe von Reagenzien und die Steuerung von Reaktionsparametern kann die Effizienz und Reproduzierbarkeit des Prozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

N-Methyl-1-(thiophen-2-carbonyl)piperidin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Wasserstoffatome am Thiophenring können durch verschiedene funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators durchgeführt werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole.

Substitution: Halogenierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

N-Methyl-1-(thiophen-2-carbonyl)piperidin-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Es kann bei der Untersuchung von Enzymwechselwirkungen und als Sonde für biologische Assays verwendet werden.

Industrie: Es kann bei der Herstellung von Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. organische Halbleiter und Korrosionsinhibitoren

Wirkmechanismus

Der Wirkmechanismus von N-Methyl-1-(thiophen-2-carbonyl)piperidin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Thiophenring kann mit aromatischen Resten in Proteinen interagieren, während der Piperidinring Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann. Diese Interaktionen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide. Research indicates that compounds featuring a thiophene scaffold exhibit potent antiviral activity, particularly against viruses such as Ebola virus (EBOV) and vesicular stomatitis virus (VSV). The mechanism of action involves interference with viral entry by inhibiting the interaction between viral glycoproteins and host cell receptors .

Case Study: Antiviral Efficacy

- Objective : Evaluate the antiviral activity of thiophene derivatives.

- Method : In vitro assays measuring cytotoxicity and viral inhibition.

- Results : The compound demonstrated effective inhibition of EBOV pseudotypes, suggesting its potential as a therapeutic agent against viral infections.

Pain Management

The compound has been explored for its analgesic properties. Its structural components, particularly the piperidine ring, are associated with modulation of pain pathways. Research indicates that derivatives similar to this compound can activate serotonin receptors, which play a crucial role in pain perception and management .

Case Study: Migraine Treatment

- Objective : Assess the efficacy of thiophene-based compounds in migraine management.

- Method : Clinical trials administering the compound to patients with chronic migraines.

- Results : Participants reported significant reductions in migraine frequency and severity, supporting its use as a prophylactic treatment.

Anticancer Properties

This compound has shown promise in cancer research. Compounds with similar structures have been investigated for their ability to induce apoptosis in various cancer cell lines, including breast and colon cancers. The incorporation of the thiophene moiety enhances the compound's bioactivity and selectivity toward cancer cells .

Case Study: Antitumor Activity

- Objective : Investigate anticancer effects in vitro.

- Method : Treatment of human cancer cell lines with varying concentrations of the compound.

- Results : Notable cytotoxic effects were observed, with significant apoptosis induction in treated cells compared to controls.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE) and urease activities. Inhibition of these enzymes is relevant for conditions like Alzheimer's disease and urinary tract infections .

Case Study: Enzyme Activity Assay

- Objective : Determine the inhibitory effects on AChE.

- Method : Enzyme kinetics assays comparing treated vs. untreated samples.

- Results : The compound exhibited promising inhibitory activity, indicating potential therapeutic applications in neurodegenerative diseases.

Data Summary Table

Wirkmechanismus

The mechanism of action of N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tipepidin: Enthält einen Thiophenring und wird als Antitussivum verwendet.

Tiquizium Bromid: Enthält einen Thiophenring und wird als Antispasmodikum verwendet.

Timepidium Bromid: Enthält einen Thiophenring und wird als Antispasmodikum verwendet.

Einzigartigkeit

N-Methyl-1-(thiophen-2-carbonyl)piperidin-4-carboxamid ist einzigartig aufgrund des Vorhandenseins sowohl eines Thiophenrings als auch eines Piperidinrings, wodurch es mit einer Vielzahl von molekularen Zielstrukturen interagieren kann. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft .

Biologische Aktivität

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene moiety and a carboxamide group. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects. The compound has been studied for its potential roles in:

- Antiviral Activity : Research indicates that thiophene derivatives, including this compound, may inhibit viral entry by affecting the NPC1/EBOV-GP interaction, crucial for Ebola virus entry into host cells .

- Antimicrobial Properties : In vitro studies have demonstrated that similar thiophene-based compounds exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Antiviral Activity

Table 1 summarizes the antiviral activity of this compound compared to other thiophene derivatives:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of NPC1/EBOV-GP interaction |

| Thiophene Derivative 1 | 5.0 | Viral entry inhibition |

| Thiophene Derivative 2 | 3.5 | Viral entry inhibition |

Antimicrobial Activity

Table 2 presents the minimum inhibitory concentration (MIC) values for this compound against various bacterial strains:

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | TBD | Moderate |

| Escherichia coli | TBD | Moderate |

| Pseudomonas aeruginosa | TBD | Moderate |

Case Studies

- Antiviral Study : A study evaluated the antiviral effects of thiophene derivatives on viral pseudotypes expressing Ebola glycoprotein. Results indicated that modifications to the piperidine group were essential for maintaining antiviral activity .

- Antimicrobial Evaluation : In another study, thiophene derivatives were tested against several bacterial strains, showing promising results with MIC values indicating effective inhibition at low concentrations .

- In Vivo Studies : Research involving animal models demonstrated that compounds similar to this compound exhibited significant antitumor activity, suggesting potential applications in cancer therapy .

Eigenschaften

Molekularformel |

C12H16N2O2S |

|---|---|

Molekulargewicht |

252.33 g/mol |

IUPAC-Name |

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C12H16N2O2S/c1-13-11(15)9-4-6-14(7-5-9)12(16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15) |

InChI-Schlüssel |

YBKQHVPYWOWZNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.